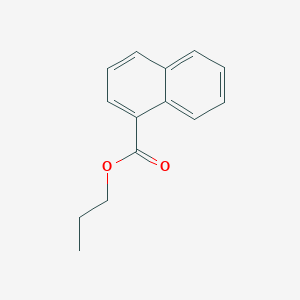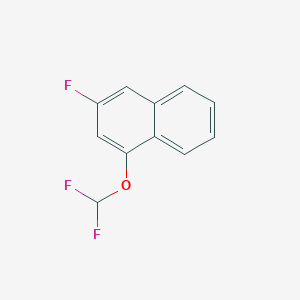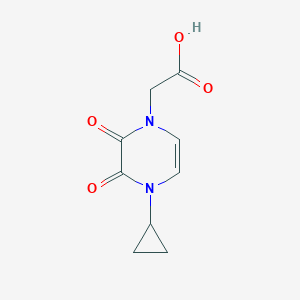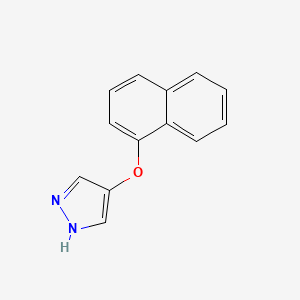
2-(Diethylamino)quinolin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diethylamino)quinolin-8-ol is an organic compound with the molecular formula C13H16N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)quinolin-8-ol typically involves the reaction of quinolin-8-ol with diethylamine. One common method is the Mannich reaction, where quinolin-8-ol is reacted with formaldehyde and diethylamine under acidic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The compound is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(Diethylamino)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-one derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds.
科学研究应用
2-(Diethylamino)quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and antimalarial agent.
Medicine: It is investigated for its therapeutic properties, including its potential use in treating infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(Diethylamino)quinolin-8-ol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the function of enzymes involved in the biosynthesis of nucleic acids, leading to antimicrobial effects. The compound’s ability to chelate metal ions also plays a role in its biological activity.
相似化合物的比较
Similar Compounds
Quinolin-8-ol: The parent compound, known for its antimicrobial properties.
8-Hydroxyquinoline: Another derivative with similar applications in medicine and industry.
2-(Diethylamino)ethylamine: A related compound with different functional groups.
Uniqueness
2-(Diethylamino)quinolin-8-ol is unique due to its specific diethylamino substitution, which imparts distinct chemical and biological properties. This substitution enhances its solubility and reactivity, making it a valuable compound in various applications.
属性
CAS 编号 |
70125-19-8 |
|---|---|
分子式 |
C13H16N2O |
分子量 |
216.28 g/mol |
IUPAC 名称 |
2-(diethylamino)quinolin-8-ol |
InChI |
InChI=1S/C13H16N2O/c1-3-15(4-2)12-9-8-10-6-5-7-11(16)13(10)14-12/h5-9,16H,3-4H2,1-2H3 |
InChI 键 |
JILVFKYFXCDAJS-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=NC2=C(C=CC=C2O)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


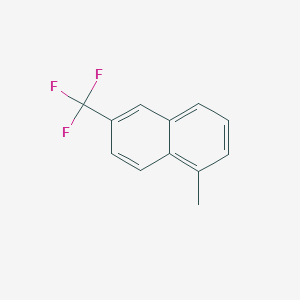
![7-amino-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B11890608.png)

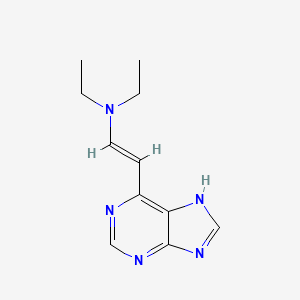
![4-Hydroxy-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B11890620.png)
![tert-Butyl 1,5-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B11890626.png)
![8-(1-Hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one](/img/structure/B11890636.png)
![6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11890637.png)
